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Introduction
Odevixibat, marketed as Bylvay, is a potent, reversible, and selective inhibitor of the ileal bile

acid transporter (IBAT).[1] It is indicated for the treatment of pruritus in patients with

progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[2][3][4]

Odevixibat acts locally in the distal ileum to reduce the reabsorption of bile acids, thereby

increasing their fecal excretion and lowering serum bile acid levels.[2][3] Understanding the in

vivo metabolic fate of odevixibat is crucial for a comprehensive assessment of its safety and

efficacy profile. The use of stable isotope-labeled compounds, such as Odevixibat-13C6, is a

powerful technique in drug metabolism studies.[5][6][7] This method allows for the precise

tracking and quantification of the parent drug and its metabolites in various biological matrices,

distinguishing them from endogenous compounds.[5] These application notes provide a

detailed protocol for conducting in vivo metabolic fate studies of Odevixibat-13C6 in a

preclinical animal model.

Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of odevixibat based on

studies in humans.

Table 1: Pharmacokinetic Properties of Odevixibat
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Parameter Value Species/Population Notes

Absorption

Plasma Concentration 0.06 - 0.72 ng/mL
Pediatric patients (6

months - 17 years)

Therapeutic dose

range.[1][8]

Cmax (Peak Plasma

Concentration)
0.47 ng/mL Healthy adults

Following a single 7.2

mg dose.[1][8]

Tmax (Time to Peak

Plasma

Concentration)

1 - 5 hours Healthy adults
Following a single 7.2

mg dose.[1]

AUC (0-24h) 2.19 h*ng/mL Healthy adults
Following a single 7.2

mg dose.[1][8]

Effect of Food

High-fat meal

decreases Cmax by

72% and AUC by 62%

Healthy adults
Delays Tmax by 3 to

4.5 hours.[1]

Distribution

Protein Binding >99% In vitro [1][8]

Metabolism

Primary Pathway Mono-hydroxylation Humans [1][8]

Excretion

Primary Route Feces Humans

Approximately 97% of

the dose is excreted

unchanged.[1]

Urinary Excretion Minimal Humans
Approximately 0.002%

of the dose.[1]

Half-life (t1/2) 2.36 hours Healthy adults [1][8]
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This section outlines a detailed protocol for an in vivo metabolic fate study of Odevixibat-13C6
in a rodent model, such as Sprague-Dawley rats.

Test Article
Compound: Odevixibat-13C6 (structure to be confirmed by the user, assuming a 6-carbon

stable isotope label on a key part of the molecule not prone to immediate metabolic

cleavage).

Vehicle: To be determined based on the solubility of Odevixibat-13C6. A common vehicle for

oral administration is a suspension in 0.5% methylcellulose.

Animal Model
Species: Sprague-Dawley rats (or other appropriate rodent model).

Sex: Male and female.

Number: A sufficient number of animals to allow for serial sampling and statistical analysis

(e.g., 3-5 animals per time point per sex).

Acclimation: Animals should be acclimated to the housing conditions for at least one week

prior to the study.

Dosing and Administration
Dose: A single oral gavage dose of Odevixibat-13C6. The dose level should be selected

based on preclinical toxicology studies and the intended clinical dose range. For this

protocol, a representative dose of 10 mg/kg is proposed.

Administration: Administer the dose via oral gavage to ensure accurate delivery.

Sample Collection
Blood: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time

points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be prepared by

centrifugation and stored at -80°C until analysis.
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Urine and Feces: House animals in individual metabolic cages to allow for the separate

collection of urine and feces. Collect samples at intervals (e.g., 0-8, 8-24, 24-48, and 48-72

hours post-dose). Record the total volume of urine and weight of feces for each collection

interval. Store samples at -80°C.

Sample Processing
Plasma: Perform protein precipitation (e.g., with acetonitrile) to extract the drug and

metabolites. Centrifuge and collect the supernatant for analysis.

Urine: Dilute urine samples with an appropriate buffer before analysis.

Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture) to

extract the drug and metabolites. Centrifuge and collect the supernatant for analysis.

Bioanalysis
Method: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

method to quantify Odevixibat-13C6 and its potential metabolites in plasma, urine, and

feces.

Instrumentation: A high-resolution mass spectrometer is recommended for the identification

of unknown metabolites.

Data Analysis:

Calculate the concentration of Odevixibat-13C6 and its metabolites in each sample.

Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for Odevixibat-13C6 in

plasma.

Calculate the percentage of the administered dose excreted in urine and feces.

Characterize the metabolic profile by identifying and quantifying the major metabolites.
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Caption: Proposed metabolic pathway of Odevixibat.

Experimental Workflow for In Vivo Metabolic Fate Study
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Caption: Experimental workflow for the in vivo study.
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Caption: Mechanism of action of Odevixibat.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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